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Compound of Interest

Compound Name: Leminoprazole

Cat. No.: B1674715 Get Quote

Leminoprazole: A Comprehensive Technical
Guide
For Researchers, Scientists, and Drug Development Professionals

Abstract
Leminoprazole is a proton pump inhibitor (PPI) belonging to the substituted benzimidazole

class of compounds. This document provides an in-depth technical overview of its molecular

structure, chemical properties, mechanism of action, and available quantitative data. The

information is intended to serve as a comprehensive resource for researchers and

professionals involved in drug discovery and development.

Molecular Structure
Leminoprazole is chemically designated as 2-(1H-benzimidazol-2-ylsulfinylmethyl)-N-methyl-

N-(2-methylpropyl)aniline.[1] Its structure features a benzimidazole ring system linked via a

methylsulfinyl bridge to a substituted aniline moiety.

Table 1: Molecular Identifiers and Properties
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Identifier/Property Value Reference

IUPAC Name

2-(1H-benzimidazol-2-

ylsulfinylmethyl)-N-methyl-N-

(2-methylpropyl)aniline

[1]

Molecular Formula C19H23N3OS [1]

Molecular Weight 341.5 g/mol [1]

SMILES
CC(C)CN(C)C1=CC=CC=C1C

S(=O)C2=NC3=CC=CC=C3N2
[1]

Chemical Properties
Detailed experimental data on the physicochemical properties of Leminoprazole are not widely

available in the public domain. The following table summarizes the computed properties

available from PubChem.

Table 2: Computed Physicochemical Properties of Leminoprazole

Property Value Source

XLogP3 3.9 PubChem

Hydrogen Bond Donor Count 1 PubChem

Hydrogen Bond Acceptor

Count
4 PubChem

Rotatable Bond Count 6 PubChem

Exact Mass 341.15618354 PubChem

Monoisotopic Mass 341.15618354 PubChem

Topological Polar Surface Area 68.2 Å² PubChem

Heavy Atom Count 24 PubChem

Formal Charge 0 PubChem

Complexity 431 PubChem
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Mechanism of Action
While specific studies detailing the mechanism of action of Leminoprazole are limited, as a

member of the proton pump inhibitor class, its primary pharmacological effect is the inhibition of

the gastric H+/K+-ATPase (proton pump). This enzyme is responsible for the final step in

gastric acid secretion from parietal cells into the stomach lumen.

The proposed mechanism involves the following key steps:

Prodrug Activation: Leminoprazole is a prodrug that requires an acidic environment for

activation. In the acidic canaliculus of the parietal cell, it undergoes a proton-catalyzed

conversion to its active, sulfenamide form.

Covalent Inhibition: The activated sulfenamide form of Leminoprazole then forms a covalent

disulfide bond with cysteine residues on the extracellular domain of the H+/K+-ATPase.

Inhibition of Acid Secretion: This irreversible binding inactivates the proton pump, thereby

inhibiting the secretion of H+ ions and reducing gastric acidity.

Signaling Pathway of Proton Pump Inhibition
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Caption: Proposed mechanism of action for Leminoprazole.

Experimental Protocols
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Detailed, publicly available experimental protocols specifically for Leminoprazole are scarce.

However, general methodologies for the synthesis, purification, and analysis of related proton

pump inhibitors can be adapted.

General Synthesis of Substituted Benzimidazole
Sulfoxides
The synthesis of Leminoprazole would likely follow a convergent synthetic strategy common

for this class of compounds.

Workflow for a General PPI Synthesis:

Substituted
Aniline

Condensation Reaction

Mercaptobenzimidazole

Thioether Intermediate Oxidation Leminoprazole
(Sulfoxide)

General Synthetic Workflow for PPIs
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Caption: A generalized synthetic workflow for proton pump inhibitors.

Methodology:

Condensation: A substituted aniline derivative is reacted with 2-mercaptobenzimidazole in

the presence of a suitable coupling agent and solvent to form the thioether intermediate.

Oxidation: The resulting thioether is then oxidized to the corresponding sulfoxide

(Leminoprazole) using an oxidizing agent such as m-chloroperoxybenzoic acid (m-CPBA)

or hydrogen peroxide.

Purification: The final product is purified using techniques such as column chromatography

or recrystallization to achieve the desired purity.
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Analytical Methods
High-performance liquid chromatography (HPLC) is the standard analytical technique for the

quantification and purity assessment of proton pump inhibitors.

General HPLC Method Parameters:

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer)

and an organic solvent (e.g., acetonitrile or methanol).

Detection: UV detection at a wavelength where the compound exhibits maximum

absorbance.

Flow Rate: Typically 1.0 mL/min.

Injection Volume: 10-20 µL.

Quantitative Data
Publicly available quantitative data for Leminoprazole, such as IC50 values, pharmacokinetic

parameters, and clinical efficacy data, are not readily found in major scientific databases. This

suggests that Leminoprazole may be a less-studied or developmental compound compared to

other commercially available proton pump inhibitors. Researchers are encouraged to consult

specialized chemical libraries and patent literature for more detailed information.

Conclusion
Leminoprazole is a substituted benzimidazole proton pump inhibitor with a molecular structure

designed to effectively inhibit gastric acid secretion. While its general mechanism of action is

understood to be in line with other PPIs, detailed experimental and quantitative data remain

limited in the public domain. This technical guide provides a foundational understanding of

Leminoprazole, and it is hoped that it will serve as a valuable resource for stimulating further

research and development in this area.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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